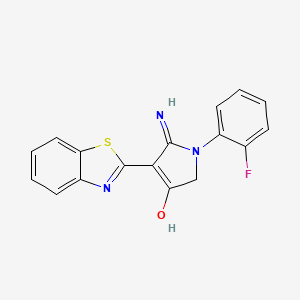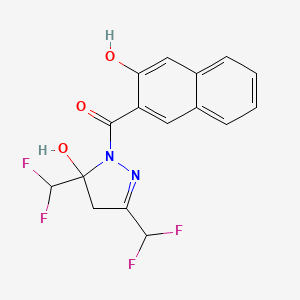![molecular formula C16H17ClN4OS B6140403 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6140403.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential therapeutic applications in cancer treatment. CP-31398 was first identified as a compound that could restore the wild-type conformation of the tumor suppressor protein p53, which is frequently mutated in cancer cells. In
作用機序
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide has been shown to restore the wild-type conformation of the tumor suppressor protein p53 by binding to the hydrophobic cleft in the protein's core domain. This binding stabilizes the protein and prevents its degradation, leading to the restoration of p53 function. The restoration of p53 function can lead to cell cycle arrest, apoptosis, and senescence in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by restoring the wild-type conformation of p53. This compound has also been shown to inhibit the growth and metastasis of cancer cells in vivo. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide for lab experiments is its ability to restore the wild-type conformation of p53, which is frequently mutated in cancer cells. This allows researchers to study the effects of p53 restoration on cancer cell growth and survival. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide. One area of research could be the development of more potent and selective p53 stabilizers. Another area of research could be the combination of this compound with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, research could focus on the use of this compound in combination with immunotherapy to enhance the immune response against cancer cells. Finally, research could explore the potential use of this compound in other diseases, such as neurodegenerative disorders, where p53 dysfunction has been implicated.
合成法
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis method has been described in detail in several research papers, including a patent application. Briefly, the synthesis involves the condensation of 5-chloro-1H-indole-3-carboxaldehyde with 2-aminoethanethiol to form the corresponding thiosemicarbazide. The thiosemicarbazide is then condensed with propyl isocyanate to form the thiadiazole ring. The final step involves the acylation of the thiadiazole with 2-(2-oxo-2-phenylethyl)benzamide to form this compound.
科学的研究の応用
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to restore the wild-type conformation of the tumor suppressor protein p53, which is frequently mutated in cancer cells. This restoration of p53 function can lead to cell cycle arrest, apoptosis, and senescence in cancer cells. This compound has been shown to be effective against a wide range of cancer cell lines, including breast, colon, lung, and prostate cancer.
特性
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4OS/c1-2-3-14-15(23-21-20-14)16(22)18-7-6-10-9-19-13-5-4-11(17)8-12(10)13/h4-5,8-9,19H,2-3,6-7H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXNHCYDEOAMBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]cyclopropanecarboxamide](/img/structure/B6140333.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B6140341.png)

![4-[(2-hydroxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B6140362.png)
![2-(1H-benzimidazol-1-ylmethyl)-N-[1-(1H-indol-5-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6140380.png)

![N'-[1-(2,4-dihydroxyphenyl)ethylidene]-4-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B6140404.png)
![N-[4-(diethylamino)phenyl]-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6140408.png)
![N-(2-furylmethyl)-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6140410.png)
![N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide](/img/structure/B6140421.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~,N~2~-diethyl-N~1~-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}glycinamide](/img/structure/B6140432.png)


